6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran
Overview
Description
6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran is a useful research compound. Its molecular formula is C19H25NO4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spiropiperidines in Drug Discovery
Spiropiperidines are gaining popularity in drug discovery programs, as they offer new avenues for exploring three-dimensional chemical space. Their synthesis involves various strategies, including the formation of the spiro-ring on preformed piperidine rings or vice versa. While 3- and 4-spiropiperidines are primarily synthesized for drug discovery projects, 2-spiropiperidines are synthesized en route to natural products. The lack of 2-spiropiperidines in drug discovery is attributed to limited general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).
Chromones as Radical Scavengers
Chromones, or 1-benzopyran-4-ones, are naturally occurring compounds with a wide range of physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects. These activities are thought to be related to the antioxidant properties of chromones, which help neutralize active oxygen and cut off free radical processes that can delay or inhibit cell impairment leading to various diseases. Key structural features for radical scavenging activity include the double bond, a carbonyl group in the chromone, and hydroxyl groups at specific positions. Methylation or glycosylation of these hydroxyl groups decreases their radical scavenging potential (Yadav, Parshad, Manchanda, & Sharma, 2014).
Properties
IUPAC Name |
tert-butyl 6-methyl-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-13-5-6-16-14(11-13)15(21)12-19(23-16)7-9-20(10-8-19)17(22)24-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLPVMNSMSYIPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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